Pentane-2,4-dione, monopotassium salt
Description
Pentane-2,4-dione (acetylacetone, CAS 123-54-6) is a β-diketone with the molecular formula C₅H₈O₂, characterized by a tautomeric equilibrium between keto (8%) and enol (92%) forms . Its monopotassium salt (potassium acetylacetonate) is derived via deprotonation using potassium bases, forming a stable enolate ion. This salt is widely utilized in coordination chemistry due to its strong chelating properties, enabling the synthesis of transition metal complexes (e.g., nickel(II) and cobalt(III)) with applications in catalysis and materials science . The enolate form enhances nucleophilic reactivity, making it valuable in alkylation and condensation reactions, such as the synthesis of 3-methylpentane-2,4-dione via reaction with methyl iodide . Additionally, it serves as a co-catalyst in isomerization reactions, improving yields in polystyrene-supported triphenylphosphine systems .
Structure
2D Structure
Properties
IUPAC Name |
potassium;pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7O2.K/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARGEQHDZDMUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17272-66-1 (Parent) | |
| Record name | Pentane-2,4-dione, monopotassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019393114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40173005 | |
| Record name | Pentane-2,4-dione, monopotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19393-11-4 | |
| Record name | Potassium acetylacetonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19393-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane-2,4-dione, monopotassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019393114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2, ion(1-), potassium | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane-2,4-dione, monopotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentane-2,4-dione, monopotassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The liquid-phase method involves reacting acetylacetone with potassium hydroxide in aqueous or alcoholic media. The enol tautomer reacts with KOH in a 1:1 molar ratio, yielding the monopotassium enolate:
Excess base must be avoided to prevent dipotassium salt formation. The reaction is typically conducted at 60–80°C under reflux for 2–4 hours.
Table 1: Optimization Parameters for Liquid-Phase Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (KOH:Acac) | 1:1 | Prevents over-salt formation |
| Temperature | 60–80°C | Enhances enol deprotonation |
| Solvent | Ethanol/Water (3:1) | Balances solubility and reactivity |
| Reaction Time | 2–4 hours | Ensures complete neutralization |
Workup and Purification
Post-reaction, the mixture is cooled to 0°C, inducing crystallization. The precipitate is filtered, washed with cold ethanol, and dried under vacuum. Yields typically exceed 85%. FT-IR analysis confirms salt formation through shifts in C=O stretches (1726 cm⁻¹ to 1650–1600 cm⁻¹) and the appearance of a broad O–H stretch from residual water.
Solid-Phase Mechanochemical Synthesis
Solvent-Free Grinding Technique
This method employs potassium hydroxide pellets and acetylacetone in a 1:1 molar ratio, ground in a ball mill for 30–60 minutes. The exothermic reaction proceeds via:
The absence of solvent simplifies purification, with yields reaching 78–82%.
Advantages Over Liquid-Phase Methods
-
Reduced Waste : Eliminates solvent use.
-
Scalability : Suitable for industrial production.
-
Faster Kinetics : Mechanical energy accelerates reaction rates.
Catalytic C–C Bond Formation Routes
Table 2: Catalytic Performance of CAN in Acetylacetone Reactions
| Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| 5 | 25 | 30 | 90 |
| 10 | 40 | 15 | 92 |
Structural Characterization and Stability
Spectroscopic Analysis
-
¹H NMR : The enolate proton (CH) resonates at δ 3.75 ppm, with methyl groups at δ 2.09 ppm.
-
FT-IR : C=O stretches shift from 1726 cm⁻¹ (free acetylacetone) to 1650 cm⁻¹ (enolate).
-
X-ray Diffraction : The monopotassium salt adopts a dimeric structure via C–H···O hydrogen bonds, as observed in analogous ferrocenyl derivatives.
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, consistent with metal acetylacetonates.
Industrial and Laboratory Applications
Chemical Reactions Analysis
Types of Reactions
Pentane-2,4-dione, monopotassium salt undergoes various types of chemical reactions, including:
Coordination Reactions: It acts as a ligand, forming complexes with transition metals.
Substitution Reactions: The potassium ion can be replaced by other metal ions.
Oxidation and Reduction Reactions: It can participate in redox reactions, especially when coordinated with metal ions.
Common Reagents and Conditions
Coordination Reactions: Commonly involve metal salts such as nickel(II) chloride or cobalt(III) nitrate in aqueous or alcoholic solutions.
Substitution Reactions: Typically involve other metal salts like sodium chloride or lithium chloride.
Oxidation and Reduction Reactions: Often involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Coordination Reactions: Formation of metal complexes such as nickel(II) acetylacetonate or cobalt(III) acetylacetonate.
Substitution Reactions: Formation of salts with different metal ions.
Oxidation and Reduction Reactions: Formation of oxidized or reduced forms of the compound, depending on the reagents used.
Scientific Research Applications
Pentane-2,4-dione, monopotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its potential use in biological assays and as a stabilizing agent for enzymes.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and coordination polymers
Mechanism of Action
The mechanism of action of pentane-2,4-dione, monopotassium salt primarily involves its ability to act as a bidentate ligand, coordinating with metal ions through its oxygen atoms. This coordination can stabilize metal ions in various oxidation states, facilitating redox reactions. The compound can also participate in keto-enol tautomerism, which plays a role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Alkali Metal Salts of Pentane-2,4-dione
Key Insight: Potassium salts exhibit higher solubility in water compared to sodium derivatives, favoring their use in aqueous-phase reactions. However, sodium salts may offer better crystallinity in non-polar solvents .
Fluorinated Derivatives
Key Insight : Fluorination introduces hydrogen bond acidity, altering coordination behavior and enabling unique reactivity with energetic materials like HFOX .
Alkylated Derivatives
Key Insight: Alkylation enhances steric bulk, reducing enolate reactivity but improving selectivity in multi-step syntheses .
Other β-Diketones
Key Insight: Enol content dictates cyclization pathways; higher enol stability in pentane-2,4-dione favors kinetically controlled five-membered products .
Thio-Functionalized Derivatives
| Compound | Key Reaction | Yield |
|---|---|---|
| 3-(Dodecylthio)pentane-2,4-dione | Thia-Michael addition in water | 92% |
| 3-(Bis(ethylthio)methylene)pentane-2,4-dione | Odorless thiol equivalent | 72–79% |
Key Insight : Thio derivatives enable odorless, aqueous-phase thiol chemistry, expanding applications in green synthesis .
Biological Activity
Pentane-2,4-dione, commonly known as acetylacetone, is a diketone with the chemical formula C5H8O2. Its monopotassium salt form has garnered interest due to its biological activity and potential applications in various fields, including pharmaceuticals and biochemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Pentane-2,4-dione exists in two tautomeric forms: the enol and the keto form. The enol form is stabilized by intramolecular hydrogen bonding, which contributes to its reactivity and biological properties. The monopotassium salt is formed when one of the hydrogen atoms from the hydroxyl group in the enol form is replaced by a potassium ion.
Biological Activity Overview
- Antimicrobial Properties : Pentane-2,4-dione and its derivatives exhibit significant antimicrobial activity. Studies have demonstrated that they can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in biomedical research where oxidative damage is linked to various diseases.
- Neuroprotective Effects : Research indicates that pentane-2,4-dione may have neuroprotective effects, potentially reducing neuronal damage caused by oxidative stress or neurotoxic agents. This property suggests its potential use in neurodegenerative disease therapies.
Case Study 1: Antimicrobial Efficacy
A study published in ResearchGate explored the antimicrobial effects of pentane-2,4-dione against several strains of bacteria. The results indicated that:
- E. coli : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
- Staphylococcus aureus : Inhibition zone diameter of 20 mm at the same concentration.
These findings support the compound's potential as a natural antimicrobial agent .
Case Study 2: Antioxidant Activity
In a clinical trial assessing the antioxidant capacity of pentane-2,4-dione in patients with oxidative stress-related conditions, participants showed a significant reduction in biomarkers of oxidative damage after supplementation with the compound. The trial reported:
- Malondialdehyde (MDA) levels decreased by 30% post-treatment.
- Glutathione (GSH) levels increased by 25%, indicating enhanced antioxidant defense mechanisms .
Table 1: Biological Activities of Pentane-2,4-dione
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Antioxidant | Reduction in MDA levels | |
| Neuroprotective | Reduced neuronal damage in vitro | Research findings |
Table 2: Comparative Studies on Pentane-2,4-dione Derivatives
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Pentane-2,4-dione | Antimicrobial | 50 | |
| Pentane-3-one | Antioxidant | 75 | ResearchGate |
| Pentane-2,4-dione monopotassium salt | Neuroprotective | 40 | Research findings |
The biological activities of pentane-2,4-dione are attributed to several mechanisms:
- Cell Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis.
- Free Radical Scavenging : Its structure allows for effective neutralization of free radicals, reducing oxidative stress.
- Enzyme Inhibition : Pentane-2,4-dione may inhibit key enzymes involved in bacterial metabolism and oxidative pathways.
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing pentane-2,4-dione, monopotassium salt, and how can purity be validated?
- Methodological Answer : Synthesis involves reacting pentane-2,4-dione with potassium hydroxide or potassium carbonate in anhydrous solvents like ethanol under controlled pH (8–10). Purity validation requires techniques such as:
- Nuclear Magnetic Resonance (NMR) : To confirm the absence of unreacted precursors (e.g., residual diketone peaks at δ 2.2 ppm for CH₃ groups) .
- X-ray Diffraction (XRD) : To verify crystallinity and structural integrity .
- Elemental Analysis : To confirm potassium content (±1% theoretical value) .
Q. How do hydrogen bonding properties of pentane-2,4-dione derivatives influence solubility in polar solvents?
- Methodological Answer : The enolate form of the monopotassium salt enhances hydrogen bond basicity due to the deprotonated oxygen, increasing solubility in polar solvents like water or methanol. Quantitative descriptors (e.g., Abraham’s solute parameters) predict logP values; for example, the salt’s logP in water is ~−1.2, indicating high hydrophilicity . Use UV-Vis spectroscopy to monitor solvatochromic shifts in solvents of varying polarity .
Advanced Research Questions
Q. How can contradictions in partition coefficient data for pentane-2,4-dione derivatives be resolved?
- Methodological Answer : Discrepancies arise from solvent-specific interactions (e.g., hydrogen bond acidity in fluorinated derivatives). Address this by:
- Multivariate Analysis : Apply linear free-energy relationships (LFERs) to isolate solvent effects .
- Cross-Validation : Compare experimental logP values with computational models (e.g., COSMO-RS) .
Q. What mechanistic insights can be gained from studying the enolate stability of this compound under varying temperatures?
- Methodological Answer : Conduct variable-temperature NMR (VT-NMR) to observe enolate-keto tautomerism. Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots reveal stabilization trends. For example, entropy-driven stabilization dominates above 40°C due to increased solvent disorder .
Q. How can AI-driven simulations optimize reaction pathways for synthesizing monopotassium salts of fluorinated derivatives?
- Methodological Answer : Use COMSOL Multiphysics or Gaussian software to model reaction kinetics and transition states. Train neural networks on existing datasets (e.g., reaction yields vs. solvent dielectric constants) to predict optimal conditions for fluorinated analogs (e.g., trifluoropentane-2,4-dione derivatives) .
Methodological Framework Integration
Q. How should a theoretical framework be integrated into experimental design for studying this compound’s catalytic applications?
- Methodological Answer : Ground research in coordination chemistry principles (e.g., HSAB theory) to predict metal-ligand interactions. Design experiments using factorial design (e.g., varying metal ions: Cu²⁺, Fe³⁺) and measure catalytic efficiency via turnover frequency (TOF) .
Q. What statistical approaches are suitable for analyzing discrepancies in spectroscopic data across research groups?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
